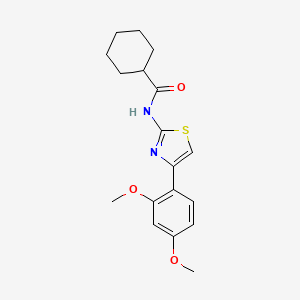

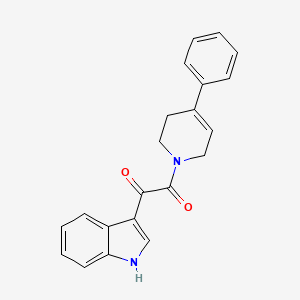

![molecular formula C24H32N6O3S B2372690 3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide CAS No. 1112371-67-1](/img/structure/B2372690.png)

3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of the triazole nucleus is a common feature in many drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .

Molecular Structure Analysis

The molecular formula of the compound is C22H30N6O3S. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .科学的研究の応用

Synthesis and Structural Characterization

- Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds similar to the one . For example, Chern et al. (1988) explored the synthesis of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, utilizing anthranilamide and different isocyanates (Chern et al., 1988).

Biological Activities and Potential Therapeutic Uses

Antihypertensive Activity : A study by Alagarsamy and Pathak (2007) on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, similar in structure to the compound , demonstrated significant antihypertensive activity in spontaneously hypertensive rats, offering insights into potential cardiovascular applications (Alagarsamy & Pathak, 2007).

Antimicrobial Properties : Compounds with structures related to the queried compound have shown antimicrobial effectiveness. Pandey et al. (2009) synthesized novel quinazolinones fused with [1,2,4]-triazole and other rings, exhibiting significant antibacterial and antifungal activities (Pandey et al., 2009).

H1-Antihistaminic Agents : Alagarsamy, Shankar, and Murugesan (2008) synthesized 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which, when tested in vivo, showed significant H1-antihistaminic activity, indicating potential use in allergy treatment (Alagarsamy, Shankar, & Murugesan, 2008).

Chemical and Pharmacological Investigations

Anticancer Properties : Berest et al. (2011) explored N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found significant in vitro anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Antimicrobial Activity of Derivatives : Antipenko et al. (2009) synthesized ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters, showing notable antimicrobial and antifungal activity against several strains, including Escherichia coli and Candida albicans (Antipenko et al., 2009).

作用機序

Target of Action

The compound, also known as HMS3553F04, is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this class have been found to exhibit antiviral and antimicrobial activities . .

Mode of Action

It is known that many [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit their effects through interactions with various cellular targets . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

It is known that many [1,2,4]triazolo[4,3-a]quinoxaline derivatives have broad-spectrum antibacterial activity . These compounds may interfere with various biochemical pathways in bacteria, leading to their antimicrobial effects.

Result of Action

It is known that many [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity . This suggests that HMS3553F04 may also have cytotoxic effects, potentially making it useful for treating conditions such as cancer.

特性

IUPAC Name |

3-[1-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3S/c1-3-16(2)25-21(32)15-34-24-28-27-23-29(14-13-20(31)26-17-9-5-4-6-10-17)22(33)18-11-7-8-12-19(18)30(23)24/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUCOCVIDJADV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

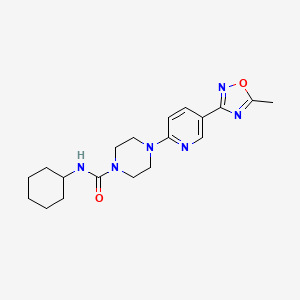

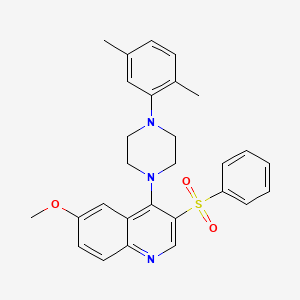

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)

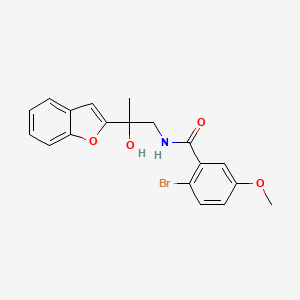

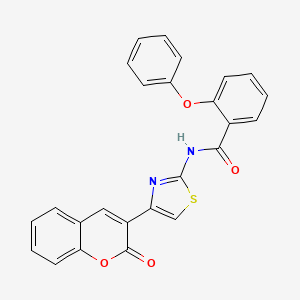

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

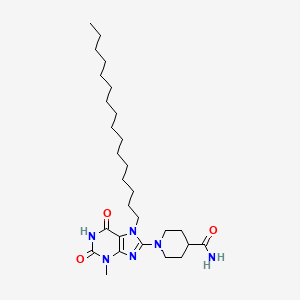

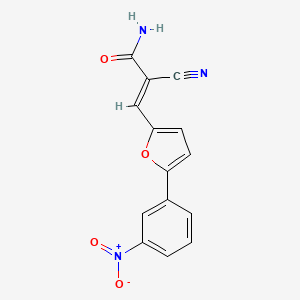

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

![3-(2-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2372621.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372630.png)